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molecular formula C34H40O4 B8739929 Dimethyl 1,4,6,11-tetrapropylnaphthacene-2,3-dicarboxylate CAS No. 323585-63-3

Dimethyl 1,4,6,11-tetrapropylnaphthacene-2,3-dicarboxylate

Cat. No. B8739929
M. Wt: 512.7 g/mol
InChI Key: YIOLBGRRNPUFTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07901594B2

Procedure details

2,3-Dichloro-5,6-dicyanobenzoquinone (0.050 g, 0.22 mmol) was added to a solution of dimethyl 5,12-dihydro-1,4,6,11-tetrapropylnaphthacene-2,3-dicarboxylate (0.103 g, 0.2 mmol) in 1,4-dioxane (5 ml). Subsequently, the mixture was refluxed for 3 hours. After filtration, the solvent in the mixture was removed in vacuum. Chloroform was added and the mixture was again filtered. Recrystallization from chloroform/methanol gave 0.076 g of the title compound as red needle-like crystals. The NMR yield was 97% and the isolated yield was 71%. The X-ray crystal structure analysis of the title compound is show in FIG. 4
Quantity
0.05 g
Type
reactant
Reaction Step One
Name
dimethyl 5,12-dihydro-1,4,6,11-tetrapropylnaphthacene-2,3-dicarboxylate
Quantity
0.103 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
97%

Identifiers

REACTION_CXSMILES
ClC1C(=O)C(C#N)=C(C#N)C(=O)C=1Cl.[CH2:15]([C:18]1[C:35]2[CH2:34][C:33]3[C:24](=[C:25]([CH2:39][CH2:40][CH3:41])[C:26]4[C:31]([C:32]=3[CH2:36][CH2:37][CH3:38])=[CH:30][CH:29]=[CH:28][CH:27]=4)[CH2:23][C:22]=2[C:21]([CH2:42][CH2:43][CH3:44])=[C:20]([C:45]([O:47][CH3:48])=[O:46])[C:19]=1[C:49]([O:51][CH3:52])=[O:50])[CH2:16][CH3:17]>O1CCOCC1>[CH2:15]([C:18]1[C:35]2[C:22](=[CH:23][C:24]3[C:33]([CH:34]=2)=[C:32]([CH2:36][CH2:37][CH3:38])[C:31]2[C:26](=[CH:27][CH:28]=[CH:29][CH:30]=2)[C:25]=3[CH2:39][CH2:40][CH3:41])[C:21]([CH2:42][CH2:43][CH3:44])=[C:20]([C:45]([O:47][CH3:48])=[O:46])[C:19]=1[C:49]([O:51][CH3:52])=[O:50])[CH2:16][CH3:17]

Inputs

Step One
Name
Quantity
0.05 g
Type
reactant
Smiles
ClC=1C(C(=C(C(C1Cl)=O)C#N)C#N)=O
Name
dimethyl 5,12-dihydro-1,4,6,11-tetrapropylnaphthacene-2,3-dicarboxylate
Quantity
0.103 g
Type
reactant
Smiles
C(CC)C1=C(C(=C(C=2CC3=C(C4=CC=CC=C4C(=C3CC12)CCC)CCC)CCC)C(=O)OC)C(=O)OC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Subsequently, the mixture was refluxed for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
After filtration
CUSTOM
Type
CUSTOM
Details
the solvent in the mixture was removed in vacuum
ADDITION
Type
ADDITION
Details
Chloroform was added
FILTRATION
Type
FILTRATION
Details
the mixture was again filtered
CUSTOM
Type
CUSTOM
Details
Recrystallization from chloroform/methanol

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1=C(C(=C(C2=CC3=C(C4=CC=CC=C4C(=C3C=C12)CCC)CCC)CCC)C(=O)OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.076 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 74.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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